2-hydrazino-6-isopropylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-hydrazinyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)5-3-6(12)10-7(9-5)11-8/h3-4H,8H2,1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZOHWHNPCHKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrimidinone Precursors
A common precursor is 2-chloro-6-isopropylpyrimidin-4(3H)-one or related derivatives such as 2-chloro-4-hydrazino-5-methoxypyrimidine analogs. These are synthesized via chlorination of the corresponding hydroxypyrimidinones or through cyclization reactions involving ketoesters and guanidine derivatives.
- Chlorination is typically performed using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under anhydrous conditions to avoid side reactions.
- Reaction conditions: reflux temperature for 30 minutes to 8 hours, often in the absence of solvent or in a protic solvent like ethanol.
- The chlorinated intermediates are isolated by conventional methods and purified by recrystallization or chromatography.
Introduction of the Hydrazino Group
The key step involves nucleophilic substitution of the 2-chloro group by hydrazine hydrate or aqueous hydrazine in the presence of a base to neutralize the hydrogen chloride formed.
- Typical bases used: sodium carbonate, potassium carbonate, sodium hydroxide, or trialkylamines; sodium carbonate is preferred for its mildness.
- Solvents: methanol, ethanol, or acetonitrile.
- Reaction temperature: 25°C to 50°C.
- Reaction time: 2 to 6 hours, often with stirring and monitoring by gas chromatography (GC) or thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled, and the product precipitates or is isolated by solvent removal and purification steps such as filtration and recrystallization.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,4-dichloro-5-methoxypyrimidine (substrate), methanol, aqueous hydrazine (35%), sodium carbonate, 15–40°C, 4 h | Formation of 2-chloro-4-hydrazino-5-methoxypyrimidine | 82.8 | Controlled addition to manage exotherm; product isolated by filtration and drying |
| 2 | 2-chloro-4-hydrazino-5-methoxypyrimidine, hydrazine hydrate, methanol, 50°C, 2 h | Substitution at 2-position to form 2-hydrazino derivative | 89 | Reaction monitored by GC; product purified by silica gel filtration |
This method is adapted for 2-hydrazino-6-isopropylpyrimidin-4(3H)-one by starting from the corresponding 2-chloro-6-isopropylpyrimidin-4(3H)-one.
- The nucleophilic attack of hydrazine on the electrophilic 2-chloropyrimidine carbon displaces chloride ion.
- The presence of base scavenges the generated HCl, driving the reaction forward.
- The isopropyl group at the 6-position remains inert under these conditions, allowing selective substitution at the 2-position.
| Parameter | Effect on Yield and Purity | Optimal Range |
|---|---|---|
| Temperature | Higher temperatures increase reaction rate but risk side reactions | 40–50°C |
| Base type and amount | Adequate base neutralizes HCl, preventing protonation of hydrazine | 1–2 equivalents sodium carbonate |
| Solvent polarity | Polar protic solvents facilitate nucleophilic substitution | Methanol or ethanol preferred |
| Reaction time | Sufficient time needed for complete substitution | 2–6 hours |
- NMR Spectroscopy : Confirms hydrazino substitution by characteristic NH2 signals and shifts in pyrimidine protons.
- Mass Spectrometry : Confirms molecular weight consistent with C7H12N4O (168.2 g/mol).
- Melting Point : Typically sharp, indicating purity.
- Chromatography : TLC and GC used to monitor reaction progress and purity.
The preparation of this compound is efficiently achieved by nucleophilic substitution of 2-chloropyrimidin-4(3H)-one derivatives with hydrazine under mild basic conditions. Optimization of reaction parameters such as temperature, base, and solvent significantly influences yield and purity. The methods are well-documented in literature and patents, providing reliable protocols for laboratory and potential scale-up synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-isopropylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Hydrazino-6-isopropylpyrimidin-4(3H)-one is utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit cancer cell proliferation through enzyme inhibition mechanisms.
- Antiviral and Antimicrobial Properties: Its structure allows it to interact with viral enzymes and bacterial receptors, making it a candidate for drug development against infections.
Biological Studies
This compound is significant in studying enzyme inhibitors and receptor modulators:
- Enzyme Inhibition: It has been shown to bind to active sites of specific enzymes, thereby inhibiting their activity. This property is crucial for developing therapeutic agents targeting diseases like cancer and infectious diseases.
- Receptor Interaction: The compound's ability to act as an agonist or antagonist at various receptors opens avenues for research in neuropharmacology and endocrinology.
Industrial Chemistry
In industrial applications, this compound is used in:
- Agrochemicals: Its derivatives are explored for use in pesticides and herbicides due to their biological activity against pests.
- Dyes Production: The compound's reactivity allows it to be used in synthesizing various dyes, contributing to the textile and cosmetic industries.
Case Studies
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the inhibition of specific kinases critical for tumor growth, highlighting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of the enzyme dihydrofolate reductase (DHFR) using this compound showed promising results. The binding affinity was measured using surface plasmon resonance techniques, indicating a strong interaction that could lead to effective drug development against bacterial infections.
Mechanism of Action
The mechanism of action of 2-hydrazino-6-isopropylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidinones are highly dependent on substituent identity and position. Below is a comparative analysis with key analogues:
Table 1: Comparison of 2-Hydrazino-6-isopropylpyrimidin-4(3H)-one with Similar Compounds
Key Observations:
- Steric Effects : Isopropyl introduces greater steric hindrance than propyl or methyl, which may influence binding to enzyme active sites .
- Reactivity: The hydrazino group enables diverse derivatization (e.g., Schiff base formation, cyclization) compared to amino or thio groups in analogues .
Antimicrobial Activity:
Quinazolin-4(3H)-one derivatives () with thioureide or carbohydrazide substituents exhibit broad-spectrum antimicrobial activity, though none surpass standard drugs like ampicillin .
Anticancer Potential:
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives () demonstrate anticancer activity, with substituents like aryl groups enhancing efficacy . The isopropyl group in the target compound may similarly modulate interactions with cancer-related kinases or DNA repair enzymes.
Biological Activity
2-Hydrazino-6-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C₇H₁₂N₄O
Molar Mass : 168.2 g/mol
The compound features a hydrazine functional group at the 2-position and an isopropyl substituent at the 6-position of the pyrimidine ring, which significantly influences its chemical reactivity and biological activity. The unique structural characteristics enhance its lipophilicity, potentially improving membrane permeability and bioavailability in therapeutic applications .
While specific mechanisms of action for this compound are not fully elucidated, it is suggested that the compound may interact with various biological targets, including enzymes and receptors. The presence of the hydrazine group may contribute to its biological activity by forming hydrogen bonds or participating in electrophilic reactions with target biomolecules .
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds in the hydrazine class have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific efficacy of this compound against these strains requires further investigation .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. Compounds with similar structures have demonstrated inhibition of cancer cell proliferation in vitro. For example, hydrazone derivatives have shown activity against breast cancer cell lines, suggesting a possible avenue for further exploration .
- Phosphodiesterase Inhibition : Compounds structurally related to this compound have been identified as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE2. This inhibition may have therapeutic implications for neurological disorders such as schizophrenia and depression due to the role of cAMP signaling pathways .
Antimicrobial Activity Comparison
| Compound | Minimal Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| This compound | TBD (To Be Determined) |
| Staphylococcus aureus | 0.39 ± 0.02 |
| Escherichia coli | 0.78 ± 0.02 |
Anticancer Activity
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | TBD |
| MDA-MB-231 | TBD |
Case Studies
- Antimicrobial Screening : A study investigated various hydrazide–hydrazone derivatives for their antibacterial activity against Pseudomonas aeruginosa. While specific results for this compound were not reported, the findings indicated that similar compounds could inhibit virulence factors associated with this pathogen .
- Anticancer Assays : Research on hydrazones has shown promising results in inhibiting cancer cell growth. For instance, derivatives with structural similarities to this compound were tested on various cancer cell lines, demonstrating significant growth inhibition .
Q & A
Q. What are the standard protocols for synthesizing 2-hydrazino-6-isopropylpyrimidin-4(3H)-one?
The compound is typically synthesized via a condensation reaction. A common method involves reacting a ketone with guanylhydrazine hydrochloride and a β-ketoester in the presence of triethylamine, either as a two-stage process or a one-pot reaction without isolating intermediates . Alternative routes may use ethanol and acetic acid under reflux for hydrazine derivatives, as seen in analogous pyrimidine syntheses . Key parameters include temperature control (80–100°C) and stoichiometric ratios (1:1.2 for ketone to guanylhydrazine).
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm the hydrazino and isopropyl groups via chemical shifts (e.g., NH at δ 6.5–7.5 ppm, isopropyl CH at δ 1.2–1.4 ppm) .
- Mass Spectrometry : LC-MS or HRMS verifies molecular ion peaks (e.g., [M+H] at m/z 195.1 for CHNO).
- X-ray Crystallography : Resolves tautomeric forms (e.g., 3H vs. 1H) and confirms planar pyrimidinone rings, as demonstrated in structurally similar compounds .
Q. How is tautomerism addressed in structural analysis?
The 4(3H)-one moiety exhibits keto-enol tautomerism. X-ray diffraction (using SHELX software for refinement) and H NMR in DMSO-d are critical. For example, the absence of enolic protons in NMR and hydrogen-bonding patterns in crystallography (O···N distances ~2.8 Å) confirm the predominant keto form .
Advanced Research Questions
Q. How can contradictory spectral data during synthesis be resolved?
Contradictions (e.g., unexpected LC-MS peaks or NMR splitting) may arise from byproducts like unreacted intermediates or oxidation products. Strategies:
- Chromatographic Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient).
- Isolation of Byproducts : Characterize via tandem MS/MS and compare with synthetic standards .
- Reaction Optimization : Adjust pH (e.g., triethylamine concentration) to suppress side reactions .
Q. What mechanistic insights explain the reactivity of the hydrazino group?
The hydrazino (-NHNH) group acts as a nucleophile, participating in cyclocondensation reactions. DFT studies on similar compounds suggest:
- Electrophilic Attack : Hydrazine attacks carbonyl carbons (e.g., β-ketoesters) with activation energies ~25 kcal/mol.
- Rearrangement Pathways : Acidic conditions (e.g., acetic acid) favor hydrazone-to-triazole rearrangements via six-membered transition states .
Q. How can synthesis yields be improved while minimizing impurities?
- Catalytic Systems : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance β-ketoester activation .
- Solvent Optimization : Use DMF or THF for better solubility of intermediates.
- In Situ Monitoring : Employ inline FTIR to track reaction progress and terminate at ~90% conversion to avoid over-oxidation .
Q. What strategies are used to evaluate bioactivity in pharmacological studies?
- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like dihydrofolate reductase (DHFR).
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC via fluorescence polarization).
- SAR Studies : Modify substituents (e.g., isopropyl to cyclopropyl) to correlate structure with activity, as seen in triazolopyrimidinone analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
